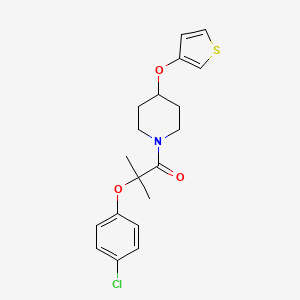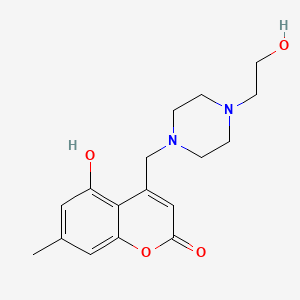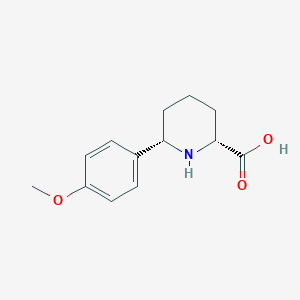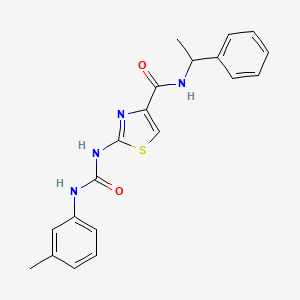
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one, also known as CT-3, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic benefits.
Mecanismo De Acción
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one is believed to exert its effects through the activation of the CB2 receptor, a member of the endocannabinoid system. The CB2 receptor is primarily expressed in immune cells and is involved in regulating inflammation and immune function. 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one has been shown to selectively bind to the CB2 receptor, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
In preclinical studies, 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one has been shown to have a variety of biochemical and physiological effects. These include a decrease in pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, as well as a decrease in pain and inflammation in animal models of arthritis and neuropathic pain. 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one has also been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one is its selective binding to the CB2 receptor, which may reduce the risk of side effects associated with non-selective cannabinoid agonists. However, 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one has limited solubility in water, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one.
Direcciones Futuras
There are several potential future directions for research on 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one. One area of interest is the development of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one analogs with improved solubility and pharmacokinetics. Additionally, further studies are needed to determine the optimal dose and route of administration for 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one in different disease models. Finally, the potential use of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one in combination with other drugs, such as chemotherapy agents, should be explored.
Métodos De Síntesis
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one is synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2-bromoacetone to form 2-(4-chlorophenoxy)-2-methylpropan-1-ol. This intermediate is then reacted with thiophene-3-carboxylic acid to form 2-(4-chlorophenoxy)-2-methyl-1-(thiophen-3-yl)propan-1-one. Finally, this compound is reacted with piperidine to form 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one has been studied for its potential therapeutic benefits in a variety of areas, including pain management, inflammation, and cancer. In preclinical studies, 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one has been shown to have anti-inflammatory and analgesic effects, as well as anticancer properties.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(4-thiophen-3-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3S/c1-19(2,24-16-5-3-14(20)4-6-16)18(22)21-10-7-15(8-11-21)23-17-9-12-25-13-17/h3-6,9,12-13,15H,7-8,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKBPCODZTYUCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)OC2=CSC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2392809.png)
![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2392810.png)


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2392814.png)
![N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2392816.png)

![1-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2392818.png)
![N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide](/img/structure/B2392820.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2392822.png)